2,2,2-Trifluoro-1-(5-nitro-3-indolyl)ethanone

Description

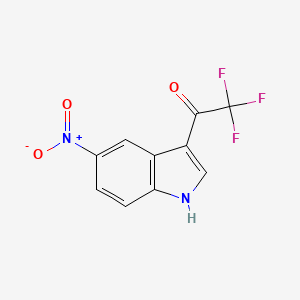

2,2,2-Trifluoro-1-(5-nitro-3-indolyl)ethanone (C₁₀H₅F₃N₂O₃, MW 258.16 g/mol) is a nitro-substituted indole derivative featuring a trifluoroacetyl group at the 3-position of the indole ring.

Properties

IUPAC Name |

2,2,2-trifluoro-1-(5-nitro-1H-indol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F3N2O3/c11-10(12,13)9(16)7-4-14-8-2-1-5(15(17)18)3-6(7)8/h1-4,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUZBKXUISZMSFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80144239 | |

| Record name | Indole, 5-nitro-3-(trifluoroacetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80144239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101832-10-4 | |

| Record name | Indole, 5-nitro-3-(trifluoroacetyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101832104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole, 5-nitro-3-(trifluoroacetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80144239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2,2,2-Trifluoro-1-(5-nitro-3-indolyl)ethanone typically involves the reaction of 5-nitroindole with trifluoroacetyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoroacetyl chloride. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

2,2,2-Trifluoro-1-(5-nitro-3-indolyl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

2,2,2-Trifluoro-1-(5-nitro-3-indolyl)ethanone is used in various scientific research applications. It serves as a building block in organic synthesis for creating more complex molecules. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The unique combination of the trifluoromethyl and nitroindole groups in this compound makes it valuable for various research and industrial applications.

This compound exhibits significant biological activity. Research indicates that this compound has shown promise as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi. Preliminary investigations reveal that this compound can inhibit various cancer cell lines, potentially through its ability to bind effectively to specific proteins involved in cancer progression. It has been studied for its potential to inhibit chorismate mutase (CM), an enzyme crucial for bacterial survival . Inhibition studies showed that it maintains over 50% inhibition at concentrations as low as 100 nM, indicating a potent effect compared to known inhibitors.

Chemical Reactions

The synthesis of this compound typically involves the reaction of 5-nitroindole with trifluoroacetyl chloride in the presence of a base such as pyridine. This compound undergoes various chemical reactions:

- Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

- Substitution: The trifluoromethyl group can be substituted with other nucleophiles under appropriate conditions.

- Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form more complex structures.

Case Study: Inhibition of Chorismate Mutase

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(5-nitro-3-indolyl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects on Indole Derivatives

The substituent at the 5-position of the indole ring significantly alters physicochemical and biological properties:

Notes:

- Nitro vs. Halogen Substituents : The nitro group enhances electrophilicity, making the compound more reactive toward nucleophilic substitution compared to chloro or bromo analogs. However, nitro groups may reduce solubility in polar solvents due to increased hydrophobicity.

Heterocyclic Core Variations

Replacing the indole ring with other heterocycles modifies electronic properties and reactivity:

Notes:

- Triazoles : Exhibit higher thermal stability and regioselective synthesis (e.g., 93% yield for 3g in ), making them preferable for scalable applications .

- Indole vs.

Key Research Findings

Electronic Effects : The nitro group in the target compound increases electrophilicity at the indole 3-position, favoring reactions with nucleophiles like amines or thiols .

Thermal Stability : Indole derivatives generally exhibit higher melting points than triazoles, suggesting greater crystalline stability (e.g., 155–158°C for chloro analog vs. 105°C for triazole) .

Applications : Nitro-substituted indoles are understudied but hold promise as precursors for anticancer agents, leveraging nitroreductase activity in hypoxic tumor environments .

Biological Activity

2,2,2-Trifluoro-1-(5-nitro-3-indolyl)ethanone is a synthetic compound characterized by its trifluoromethyl and nitro substituents on an indole ring. This unique structure contributes to its notable biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound's molecular formula is CHFNO, with a molecular weight of approximately 258.16 g/mol.

The trifluoromethyl group enhances the lipophilicity of the compound, allowing it to penetrate biological membranes effectively. The presence of the nitro group can influence interactions with proteins and enzymes, potentially leading to various biological effects.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent. Studies suggest that it can inhibit the growth of certain bacteria and fungi.

- Anticancer Properties : Preliminary investigations reveal that this compound can inhibit various cancer cell lines. The mechanism may involve the compound's ability to bind effectively to specific proteins involved in cancer progression.

- Enzyme Inhibition : The compound has been studied for its potential to inhibit chorismate mutase (CM), an enzyme crucial for bacterial survival. Inhibition studies showed that it maintains over 50% inhibition at concentrations as low as 100 nM, indicating a potent effect compared to known inhibitors .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the trifluoromethyl group enhances binding affinity to biological targets due to increased lipophilicity and reactivity with biomolecules.

Table 1: Summary of Biological Activities

Case Study: Inhibition of Chorismate Mutase

In a recent study, compounds similar to this compound were evaluated for their ability to inhibit chorismate mutase. The results indicated that these compounds could achieve significant inhibition at low concentrations (IC50 ≤ 100 nM), outperforming known inhibitors like compound G (IC50 ~ 5.3 μM) .

Q & A

Q. What are the optimal reaction conditions for synthesizing 2,2,2-trifluoro-1-(5-nitro-3-indolyl)ethanone, and how does solvent choice impact yield?

A common method involves Grignard reagent-mediated reactions in tetrahydrofuran (THF) at low temperatures (-5°C), as demonstrated in analogous trifluoroethanone syntheses. For example, isopropylmagnesium chloride in THF facilitates efficient coupling of halogenated aromatic precursors with trifluoroacetyl groups, achieving yields up to 98% after purification by silica gel chromatography . Solvent polarity and coordination ability (e.g., THF vs. toluene) critically influence reaction kinetics and byproduct formation.

Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?

Column chromatography using ethyl acetate/petroleum ether gradients (e.g., 1:3 ratio) is effective for separating nitro-indole derivatives, as shown in palladium-catalyzed cross-coupling reactions . Recrystallization from ethanol/water mixtures may further enhance purity, though fluorinated compounds often require careful solvent selection to avoid solubility issues .

Q. What safety protocols should be followed when handling this compound, given limited toxicological data?

While no specific health hazards are classified, standard precautions for nitroaromatics and fluorinated compounds apply: use fume hoods, avoid inhalation of dust/vapors (P261), and wear nitrile gloves and eye protection (P262) . Toxicity assays (e.g., Ames test) are recommended for novel derivatives due to structural similarities to mutagenic nitroindoles .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) for fluorinated indole derivatives be resolved?

Fluorine’s strong electronegativity and spin-½ nucleus cause complex splitting patterns in NMR and deshielding in NMR. For 5-nitro-3-indolyl derivatives, compare computed vs. experimental spectra using density functional theory (DFT) to assign peaks. Single-crystal X-ray diffraction (as in related indole-2,3-dione studies) provides definitive structural validation .

Q. What mechanistic insights explain variability in Suzuki-Miyaura coupling yields for nitro-indole intermediates?

Competitive side reactions (e.g., nitro group reduction or deborylation) may occur under high-temperature or acidic conditions. Optimize palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium) and base (e.g., KCO) to stabilize the boronate intermediate, as shown in trifluoromethylpyridine syntheses achieving 98% yield . Kinetic studies under inert atmospheres (N) are critical to suppress oxidative byproducts .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron-deficient sites, such as the carbonyl carbon adjacent to the trifluoromethyl group. Solvent effects (e.g., ethanol vs. DMF) on transition states should be modeled using polarizable continuum models (PCM), as applied to similar trifluoroacetophenone derivatives .

Q. What strategies mitigate decomposition of nitro-indole derivatives during long-term storage?

Store under inert gas (Ar) at -20°C in amber vials to prevent photodegradation. For fluorinated compounds, avoid plastic containers due to potential leaching; use glass with PTFE-lined caps. Stability studies using HPLC-MS (e.g., monitoring nitro group reduction) are advised .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported melting points or HPLC retention times?

Cross-validate purity via orthogonal methods:

- Differential scanning calorimetry (DSC) for melting point accuracy.

- HPLC with dual detection (UV/ELSD) to confirm retention time reproducibility under standardized gradients (e.g., 0.1% TFA in acetonitrile/water) .

- Compare with PubChem or NIST reference data for analogous compounds .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.